molecular formula C9H18ClNO2 B3153932 (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride CAS No. 768385-33-7

(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride

Cat. No.: B3153932
CAS No.: 768385-33-7
M. Wt: 207.70
InChI Key: XJIQLNJMAMHKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C9H17NO2•HCl . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The SMILES string for this compound is CC1CCCC(N1CC(=O)O)C .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 207.70 .

Scientific Research Applications

Synthesis and Stereochemistry

  • The synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and derived acetate, benzilate, and diphenylacetate esters, which are structurally related to (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride, is described in a study. This research provides insights into the configurations and preferred conformations of these derivatives, useful in understanding similar compounds (Casy & Jeffery, 1972).

Pharmacological Profile

  • A study on a pyrrolizine derivative, which shares structural similarities with this compound, reveals its dual inhibition of enzymes cyclo-oxygenase and 5-lipoxygenase. This compound exhibited various pharmacological activities in animal experiments (Laufer et al., 1994).

Copper Complexes with Herbicides

  • Research on copper complexes with various herbicides, including compounds structurally related to this compound, highlights their structure and bioactivity. This study is significant in understanding the interaction of such compounds with metal ions, which can have diverse applications (Psomas et al., 1998).

Binding Protein Identification

  • A study focused on identifying binding proteins to anti-resorptive compounds structurally similar to this compound. Prohibitin was identified as a strong binding protein for these compounds, providing insights into their potential biological targets (Chang et al., 2011).

Antimicrobial Nano-Materials

  • Research on the synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, which are structurally related to this compound, was conducted to explore their antimicrobial activities. This study provides insights into the potential use of these compounds in antimicrobial applications (Mokhtari & Pourabdollah, 2013).

Synthesis of Diazatricyclododecanes

  • A study on the synthesis of 2,6-diazatricyclododecanes from 2-hydroxy-3,5-dinitropyridine, involving compounds structurally related to this compound, provides valuable information on novel synthetic pathways for related compounds (Morozova et al., 2012).

Future Directions

Piperidine derivatives, including “(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride”, play a significant role in the pharmaceutical industry . The ongoing development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area.

Properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7-4-3-5-8(2)10(7)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIQLNJMAMHKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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